Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)4-8-3-5(9)2-6(8)10/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVYVFTLNSJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006199 | |
| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-52-4 | |
| Record name | Methyl 4-hydroxy-2-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-2-oxopyrrolidine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkaline Condensation with Glycine
Glycine reacts with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in aqueous sodium hydroxide (pH 8.5) at 70–75°C. Maintaining alkaline conditions ensures deprotonation of glycine, facilitating nucleophilic attack on the β-carbon of the enoate ester. The reaction consumes two equivalents of NaOH relative to glycine, producing 4-methoxy-3-pyrrolin-2-on-1-yl-acetic acid in 87% yield after recrystallization from isopropanol.
Key Data:
Acid Hydrolysis of Methoxy Groups
The methoxy group is cleaved using 1 N hydrochloric acid at 70°C, yielding 2,4-dioxopyrrolidin-1-yl-acetic acid . This step proceeds quantitatively without isolating intermediates, as hydrolysis under acidic conditions (pH 0–2) ensures complete dealkylation.
Catalytic Hydrogenation
Hydrogenation of the diketone intermediate employs 5% ruthenium on carbon (Ru/C) under 10 bar H₂ pressure in aqueous acidic medium (pH 2.0). This step selectively reduces the 4-keto group to a hydroxyl group, forming 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid with 60% yield. Ruthenium catalysts outperform platinum or rhodium in minimizing over-reduction and byproducts.
Optimized Conditions:
Esterification to Methyl Ester
The carboxylic acid is esterified using methanol and sulfuric acid. A representative protocol refluxes the acid with methanol and H₂SO₄, with azeotropic removal of water via cyclohexane. This method achieves near-quantitative conversion to the methyl ester.
Example Protocol:
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Substrate: 3.05 g (19.3 mmol) of 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid
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Reagents: 20 mL ethanol, 0.5 mL H₂SO₄, 100 mL cyclohexane
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Conditions: Reflux for 4 hours with water separation
Alternative Pathway: Direct Hydrogenation of Dioxopyrrolidinyl Acetate Esters
Synthesis of 2,4-Dioxopyrrolidin-1-yl-Acetic Acid Methyl Ester
This route bypasses hydrolysis by starting with pre-formed 2,4-dioxopyrrolidin-1-yl-acetic acid methyl ester, synthesized via glycine condensation followed by esterification.
Hydrogenation and In Situ Esterification
Hydrogenating the diketone ester at 25 bar H₂ in a 9:1 water/acetic acid mixture with Ru/C produces a mixture of 4-hydroxy-2-oxopyrrolidin-1-yl-acetic acid and its methyl ester. Subsequent esterification with methanol and thionyl chloride isolates the methyl ester in 56% yield.
Advantages:
-
Avoids isolation of intermediates
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Compatible with mixed aqueous-organic solvents
Reaction Optimization and Industrial Scalability
Catalyst Loading and Hydrogen Pressure
Increasing Ru/C loading to 10 wt% reduces hydrogenation time from 18 to 8 hours without compromising yield. Elevated pressures (25–50 bar) further accelerate kinetics but risk equipment costs.
Solvent Systems
Aqueous hydrochloric acid (1 N) optimizes hydrolysis and hydrogenation by stabilizing protonated intermediates. Polar aprotic solvents like acetic acid enhance esterification rates but require careful water removal.
Ecological Considerations
Patented methods emphasize aqueous reaction media to replace hazardous organic solvents, aligning with green chemistry principles. The elimination of chlorinated solvents reduces environmental impact.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxy, oxo, and substituted derivatives .
Scientific Research Applications
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
- Structural Difference: The ethyl ester analog replaces the methyl group with an ethyl chain, increasing molecular weight (C₉H₁₃NO₅, ~215.20 g/mol) and lipophilicity.
- Synthesis and Stability: Ethyl esters are often less volatile than methyl esters but may face hydrolysis challenges under physiological conditions.
- Applications: Both esters serve as intermediates in nootropic drug synthesis, but the methyl variant’s smaller size may enhance blood-brain barrier penetration .
Piracetam (MM0083.00)
- Structural Difference : Piracetam lacks the 4-hydroxy group and ester moiety, featuring a simpler 2-oxopyrrolidine acetamide structure.
- Functional Impact: The absence of the hydroxyl and ester groups reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the methyl ester derivative. Piracetam’s clinical use as a nootropic highlights the importance of substituents in modulating neuroactivity .
Sulfonamide Derivatives (e.g., [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate)
- Structural Difference : Incorporation of a sulfonamide group increases molecular weight (354.09 g/mol) and introduces strong hydrogen-bonding and electron-withdrawing effects.
- However, increased polarity may limit membrane permeability compared to the methyl ester compound .
Imidazole-Based Esters (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate)
- Functional Impact: Imidazole derivatives often show higher thermal stability and antimicrobial activity but lack the neuropharmacological profile of pyrrolidinone esters .
Data Tables
Table 1: Structural and Physicochemical Comparison
Analytical and Regulatory Considerations
- Crystallography: Programs like SHELXL and WinGX are critical for resolving pyrrolidinone ring conformations, particularly the 4-hydroxy group’s impact on puckering (e.g., Cremer-Pople parameters) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CO₂ from ester groups) help differentiate analogs, as shown for methyl 2-(2-oxo-5-(trifluoro)acetate in .

- Regulatory Standards : Impurity profiles (e.g., Oxiracetam-related substances in ) necessitate strict control during synthesis to meet pharmaceutical guidelines .
Biological Activity
Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways involving the reaction of pyrrolidinone derivatives with acetic acid derivatives. The synthesis typically yields a compound characterized by a pyrrolidine ring substituted with a hydroxyl group and an ester functional group.
Biological Activity Overview
The biological activity of this compound has been studied primarily in two areas: anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound, particularly against lung adenocarcinoma (A549) cells. The compound's cytotoxic effects were evaluated using an MTT assay, where it was compared to standard chemotherapeutic agents like cisplatin.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | 100 | 64 | 25 |
| Cisplatin | 100 | 45 | 10 |
The results indicated that while the compound exhibited significant cytotoxicity, it was less potent than cisplatin. However, modifications to the structure, such as substituting the phenyl ring, enhanced its anticancer activity significantly, indicating a structure-activity relationship (SAR) that warrants further exploration .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial efficacy against various pathogens. The compound showed notable activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Pathogen | MIC (µg/mL) | Resistance Type |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | Linezolid-resistant |
| Vancomycin-intermediate Staphylococcus aureus | 128 | Vancomycin-intermediate |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Lung Cancer : A study involving A549 lung adenocarcinoma cells demonstrated that the compound reduced cell viability significantly at concentrations above 50 µM. The study concluded that further optimization of the compound's structure could enhance its effectiveness against lung cancer cells .
- Antimicrobial Resistance : Another study focused on the antimicrobial properties of various oxopyrrolidine derivatives, including this compound. Results indicated that it possessed notable activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Q & A
Basic: What are the most reliable synthetic routes for Methyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid using methanol under acidic catalysis. Key steps include:
- Protection of the hydroxyl group : To prevent side reactions, the 4-hydroxy group on the pyrrolidinone ring may be protected with tert-butyldimethylsilyl (TBS) chloride prior to esterification .
- Esterification : Reaction with methyl iodide or methanol/sulfuric acid under reflux, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
- Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, using anhydrous methanol and controlled reflux (60–70°C) minimizes hydrolysis side reactions .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the ester moiety (δ ~3.7 ppm for methyl ester, 170–175 ppm for carbonyl carbons). The pyrrolidinone ring protons resonate at δ 2.5–4.0 ppm, with hydroxy proton signals broadened due to hydrogen bonding .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 187.0845 (calculated for CHNO) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals bond lengths (C=O: ~1.21 Å) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the lattice) .
Basic: What are the known biological activities of structurally analogous compounds, and how do they inform research on this compound?
Analogues like Methyl (2-oxopyrrolidin-1-yl)acetate exhibit nootropic and neuroprotective properties, suggesting potential CNS activity. Key comparisons:
| Compound | Structure | Activity |
|---|---|---|
| Oxiracetam | 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetamide | Cognitive enhancement via AMPA receptor modulation |
| Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate | Fluorophenyl substitution | Enhanced blood-brain barrier permeability |
| These insights guide assays for evaluating cholinergic or glutamatergic pathway interactions . |
Advanced: How can contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing in XRD):
- Dynamic NMR : Variable-temperature NMR can detect conformational exchange in solution (e.g., ring puckering in pyrrolidinone) .
- DFT Calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray data to identify environmental effects (e.g., hydrogen bonding in crystals) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π) to rationalize packing motifs .
Advanced: What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL during esterification to induce asymmetry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
- Chiral HPLC : Analytical methods with amylose-based columns (e.g., Chiralpak AD-H) achieve baseline separation (α >1.5) for quality control .
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Metabolite Identification : Molecular docking (AutoDock Vina) simulates binding to esterases, predicting hydrolysis to 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid .
- Toxicity Profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity (probability >0.7) based on structural alerts (e.g., α,β-unsaturated esters) .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Slow evaporation from ethanol/water (1:1) at 4°C favors the most stable polymorph (confirmed via PXRD) .
- Twinned Crystals : SHELXD or Olex2 algorithms resolve twinning by reticular merohedry (twin law matrix refinement).
- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for flexible methyl ester groups .
Advanced: How do solvent and pH affect the stability of this compound?
- Hydrolysis Kinetics : Pseudo-first-order rate constants () increase in alkaline conditions (pH >9), with <24 hrs at pH 10. Acidic conditions (pH <3) promote lactam ring opening .
- Stabilizers : Co-solvents like propylene glycol (20% v/v) reduce aqueous hydrolysis by lowering dielectric constant .
- Degradation Products : LC-MS identifies acetic acid and pyrrolidinone derivatives, necessitating storage at pH 6–7 under nitrogen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

